5-[1-[[(1S,2S)-2-aMinocyclohexyl]aMino]ethylidene]-1,3-diMethyl-2,4,6(1H,3H,5H)-PyriMidinetrione
Overview
Description
5-[1-[[(1S,2S)-2-aMinocyclohexyl]aMino]ethylidene]-1,3-diMethyl-2,4,6(1H,3H,5H)-PyriMidinetrione is a useful research compound. Its molecular formula is C14H22N4O3 and its molecular weight is 294.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Properties
A study by Silva et al. (2005) discusses various derivatives of dimethylpyrimidine-trione, focusing on their structural properties and intermolecular interactions. This includes analysis of hydrogen bonding and molecular frameworks which are essential in understanding the chemical behavior of compounds like 5-[1-[[(1S,2S)-2-aMinocyclohexyl]aMino]ethylidene]-1,3-diMethyl-2,4,6(1H,3H,5H)-PyriMidinetrione (Silva et al., 2005).
Synthesis and Transformation
Dolly et al. (1995) examined the transformation of dimethyl-5-formyluracil with enaminones, leading to pyrimidoquinolin-trione derivatives and dihydropyridine derivatives. Such transformations are crucial for understanding the synthetic pathways and potential applications of related compounds (Dolly, Singh, Chimni, & Kumar, 1995).
Spectral Properties
Chen et al. (2001) explored the spectral properties of D-π-A molecules related to pyrimidinetrione, focusing on their UV-visible absorption and fluorescence emission. These properties are significant in applications like photovoltaics and sensors (Chen, Jiang, Lu, Yang, Yang, Li, & Du, 2001).
Analogues and Derivatives
Research by Selič and Stanovnik (2001) involved synthesizing analogues and derivatives of pyrimidinetrione, which can be applied in medicinal chemistry and the development of new pharmaceuticals (Selič & Stanovnik, 2001).
Host–Guest Interactions
Tirapegui et al. (2006) studied host-guest interactions in cyclodextrin inclusion complexes with derivatives of pyrimidinetrione. These findings have implications for drug delivery systems and molecular recognition (Tirapegui, Jara, Guerrero, & Rezende, 2006).
Oxidation Products and Reactions
Bouche et al. (1978) investigated the oxidation products of cyclobarbital, a compound structurally related to pyrimidinetrione, providing insights into chemical reactions and potential drug interactions (Bouche, Draguet-Brughmans, Flandre, Moreaux, & Van Meerssche, 1978).
Photophysical Properties
The research on the photophysical properties of related pyrimidinetrione derivatives by Kumar et al. (2014) can offer insights into the potential applications of this compound in areas such as organic electronics and photoluminescence (Kumar, Gohain, Kumar, Tonder, Bezuidenhoudt, Ntwaeaborwa, & Swart, 2014).
Properties
IUPAC Name |
5-[N-[(1S,2S)-2-aminocyclohexyl]-C-methylcarbonimidoyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-8(16-10-7-5-4-6-9(10)15)11-12(19)17(2)14(21)18(3)13(11)20/h9-10,19H,4-7,15H2,1-3H3/t9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODXVTIQJBDEFL-UWVGGRQHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1CCCCC1N)C2=C(N(C(=O)N(C2=O)C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@H]1CCCC[C@@H]1N)C2=C(N(C(=O)N(C2=O)C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301116792 | |
Record name | 5-[1-[[(1S,2S)-2-Aminocyclohexyl]amino]ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301116792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039741-61-1 | |
Record name | 5-[1-[[(1S,2S)-2-Aminocyclohexyl]amino]ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301116792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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